molecular formula C15H15N5OS B15148417 2,3-Dihydro-1,5-dimethyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide

2,3-Dihydro-1,5-dimethyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide

Cat. No.: B15148417
M. Wt: 313.4 g/mol
InChI Key: AQURJMZUNWQTDN-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,5-dimethyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide is a complex heterocyclic compound. It features an imidazo-pyridine core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, including a thioxo group and a carbohydrazide moiety, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,5-dimethyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes are designed to maintain consistency and efficiency while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,5-dimethyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The compound can be reduced to modify the imidazo-pyridine core or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,3-Dihydro-1,5-dimethyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,5-dimethyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1,5-dimethyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thioxo group and carbohydrazide moiety sets it apart from other similar compounds, making it a valuable molecule for various scientific and industrial applications .

Properties

Molecular Formula

C15H15N5OS

Molecular Weight

313.4 g/mol

IUPAC Name

1,5-dimethyl-3-phenyl-2-sulfanylideneimidazo[4,5-b]pyridine-7-carbohydrazide

InChI

InChI=1S/C15H15N5OS/c1-9-8-11(14(21)18-16)12-13(17-9)20(15(22)19(12)2)10-6-4-3-5-7-10/h3-8H,16H2,1-2H3,(H,18,21)

InChI Key

AQURJMZUNWQTDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)N(C(=S)N2C)C3=CC=CC=C3)C(=O)NN

Origin of Product

United States

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